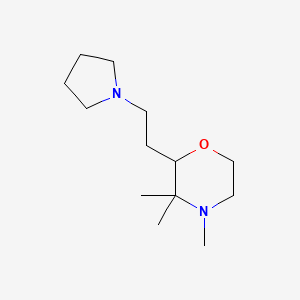
3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine is a complex organic compound that features a morpholine ring substituted with three methyl groups and a pyrrolidine ring attached via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can significantly improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or morpholine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)pyrrolidine
- 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)piperidine
- 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)azetidine
Uniqueness
3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine is unique due to its specific combination of a morpholine ring with a pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
801152-66-9 |
|---|---|
Formule moléculaire |
C13H26N2O |
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
3,3,4-trimethyl-2-(2-pyrrolidin-1-ylethyl)morpholine |
InChI |
InChI=1S/C13H26N2O/c1-13(2)12(16-11-10-14(13)3)6-9-15-7-4-5-8-15/h12H,4-11H2,1-3H3 |
Clé InChI |
BDZREYWHBQKHQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OCCN1C)CCN2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


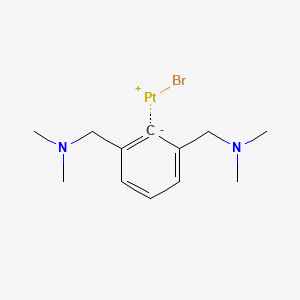
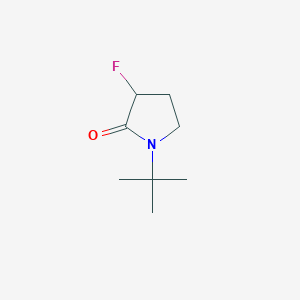
![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
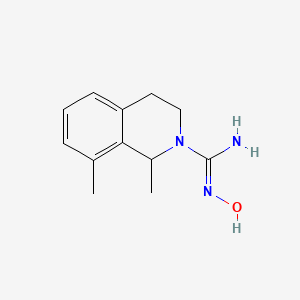
![6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12877073.png)
![5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)
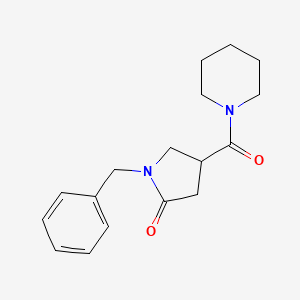
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
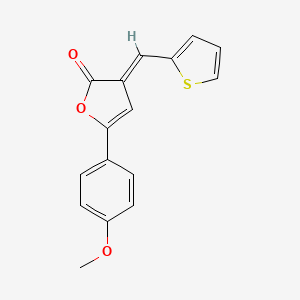
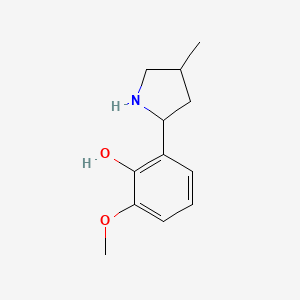
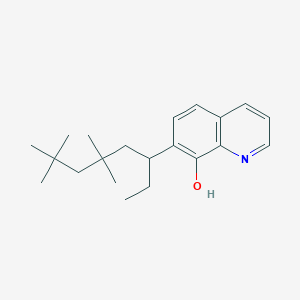
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
